molecular formula C10H15N5 B13633379 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13633379
M. Wt: 205.26 g/mol
InChI Key: RAZUDKSHROTXPT-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the nucleophilic addition and dehydration processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies, such as microwave-assisted reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine stands out due to its dual pyrazole ring structure, which enhances its chemical reactivity and potential biological activities. This unique structure allows for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-5-9(2)15(13-8)4-3-14-7-10(11)6-12-14/h5-7H,3-4,11H2,1-2H3

InChI Key

RAZUDKSHROTXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN2C=C(C=N2)N)C

Origin of Product

United States

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